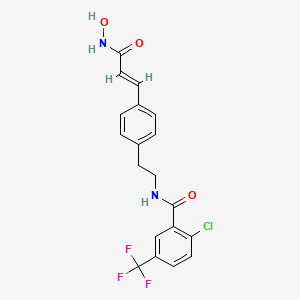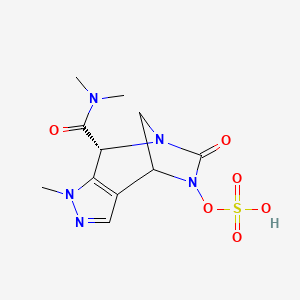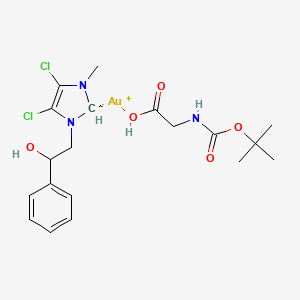
M3/PDE4 modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M3/PDE4 modulator-1 is a bifunctional molecule that acts as both an M3 muscarinic acetylcholine receptor antagonist and a phosphodiesterase 4 inhibitor . This compound has shown potential in reducing cysteine eosinophil influx in the ovalbumin rat model . The dual functionality of this compound makes it a promising candidate for the treatment of various respiratory and inflammatory diseases .
Análisis De Reacciones Químicas
M3/PDE4 modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
M3/PDE4 modulator-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of dual-function molecules and their potential therapeutic applications.
Biology: It is used to investigate the role of M3 muscarinic acetylcholine receptors and phosphodiesterase 4 in various biological processes.
Medicine: This compound is being explored as a potential treatment for respiratory diseases, such as chronic obstructive pulmonary disease and asthma, as well as inflammatory conditions like psoriasis
Mecanismo De Acción
M3/PDE4 modulator-1 exerts its effects by simultaneously antagonizing M3 muscarinic acetylcholine receptors and inhibiting phosphodiesterase 4 . The inhibition of phosphodiesterase 4 leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various physiological processes . The antagonism of M3 muscarinic acetylcholine receptors helps reduce bronchoconstriction and inflammation in respiratory diseases .
Comparación Con Compuestos Similares
M3/PDE4 modulator-1 is unique due to its dual functionality as both an M3 muscarinic acetylcholine receptor antagonist and a phosphodiesterase 4 inhibitor . Similar compounds include:
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.
Apremilast: Another phosphodiesterase 4 inhibitor used for the treatment of psoriatic arthritis.
Ibudilast: A phosphodiesterase 4 inhibitor used for the treatment of Krabbe disease.
This compound stands out due to its ability to target both M3 muscarinic acetylcholine receptors and phosphodiesterase 4, offering a broader range of therapeutic applications .
Propiedades
Fórmula molecular |
C38H41Cl2N3O8S |
|---|---|
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3-ethoxy-4-methoxyphenyl)ethyl] 5-[[[(2S)-1-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-3-hydroxy-1-oxo-2-phenylpropan-2-yl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C38H41Cl2N3O8S/c1-3-49-33-17-25(9-11-31(33)48-2)32(18-28-29(39)20-43(47)21-30(28)40)50-36(45)35-12-10-27(52-35)19-41-38(23-44,26-7-5-4-6-8-26)37(46)51-34-22-42-15-13-24(34)14-16-42/h4-12,17,20-21,24,32,34,41,44H,3,13-16,18-19,22-23H2,1-2H3/t32-,34-,38+/m0/s1 |
Clave InChI |
UXEIWFVTAFVRHB-QVRIRJLUSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@](CO)(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(CO)(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)



![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)



![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)

